molecular formula C12H10FN3 B1482770 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 2098136-25-3

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B1482770
CAS RN: 2098136-25-3
M. Wt: 215.23 g/mol
InChI Key: DLPQIHLIYFDYIS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(2-fluoroethyl)” part suggests that a fluoroethyl group is attached to the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives are often synthesized through reactions involving hydrazines and 1,3-diketones . Fluoroethyl groups can be introduced through various methods, such as nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring with a phenyl group and a fluoroethyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis method used .


Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and addition reactions . The presence of the fluoroethyl group may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. Generally, pyrazole derivatives are stable compounds. The fluoroethyl group may increase the compound’s polarity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Pyrazole derivatives are found in a variety of pharmaceuticals and can exhibit a wide range of biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

1-(2-fluoroethyl)-3-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPQIHLIYFDYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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